Thiophene-3-carboxaldoxime
Overview
Description
Thiophene-3-carboxaldoxime is a chemical compound with the molecular formula C5H5NOS . Its average mass is 127.164 Da and its monoisotopic mass is 127.009186 Da . It is also known by other names such as (E)-N-Hydroxy-1-(3-thienyl)methanimine .
Synthesis Analysis
Thiophene derivatives, including Thiophene-3-carboxaldoxime, have been synthesized using Gewald synthesis . The structures of these compounds were confirmed by FTIR, MS, and 1H-NMR .
Molecular Structure Analysis
The molecular structure of Thiophene-3-carboxaldoxime can be represented in 3D . It has a double-bond stereo .
Chemical Reactions Analysis
Thiophene-3-carboxaldoxime is used as a reactant in the synthesis of nitriles by catalyzed dehydration of amides and oximes . It has also been involved in the oxidation reactions initiated by the hydroperoxyl radical .
Scientific Research Applications
Synthesis and Characterization
Thiophene-3-carboxaldoxime complexes have been synthesized with various metals like cobalt(II), nickel(II), and copper(II), exhibiting interesting structural properties. These complexes have been characterized using X-ray diffraction methods revealing octahedral complex species, with the coordination occurring through the nitrogen atom of the oxime moiety in the complexes (Alomar et al., 2012).
Biological Properties
Thiophene derivatives, including thiophene-3-carboxaldoxime, possess a wide range of biological properties. They have shown antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. This wide spectrum of activities is attributed to the structural versatility of the thiophene nucleus, making it an important moiety in various research areas (Ibrahim et al., 2016).
Electrochemical Applications
Polythiophene derivatives synthesized using thiophene-3-carboxaldoxime have been applied in electrochemical DNA sensors. These sensors exploit the specific electrochemical characteristics of poly 3-alkylthiophenes, which show a reversible redox transition, making them suitable for biological recognition and monitoring (Kang et al., 2004).
Organic Semiconductors
Thiophene-based materials, including thiophene-3-carboxaldoxime derivatives, have become a significant field of research in material chemistry, especially as organic semiconductors. These materials are used in the fabrication of electronic and optoelectronic devices, highlighting their importance in the advancement of technology (Barbarella et al., 2005).
Medicinal Chemistry
Thiophene derivatives are pivotal in medicinal chemistry, exhibiting a range of therapeutic properties like anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities. They have been used to synthesize novel compounds with significant pharmacological activity, demonstrating their critical role in drug discovery and development (Shah & Verma, 2018).
properties
IUPAC Name |
(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZUXSHORSJIZ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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